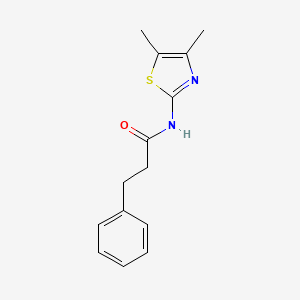

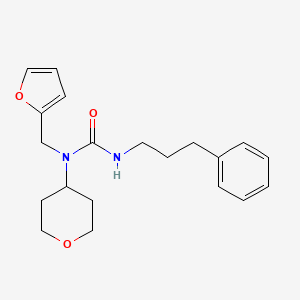

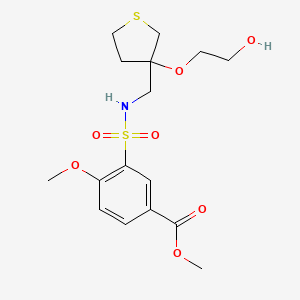

![molecular formula C16H15NO4S3 B2551013 Ethyl 3-{[(2-thienylmethyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate CAS No. 932465-14-0](/img/structure/B2551013.png)

Ethyl 3-{[(2-thienylmethyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 3-{[(2-thienylmethyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate is a compound that likely contains a benzothiophene backbone with a sulfonyl-amino linkage to a thienylmethyl group and an ethyl ester group at the 2-carboxylate position. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be used to infer potential properties and synthetic routes for the compound .

Synthesis Analysis

The synthesis of related benzothiophene derivatives can involve interactions between different precursor molecules under various conditions. For instance, the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo(4,5)thiazolo-(3,2-a) pyridine-4-carboxylate derivatives involves the reaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with arylidinemalononitrile derivatives in an ethanol/triethylamine (TEA) solution at room temperature . This suggests that similar conditions could potentially be used to synthesize the compound of interest by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzothiophene derivatives is often characterized by planar or nearly planar aromatic systems with various substituents that can influence the overall geometry and electronic properties of the molecule. For example, 2,3-bis(ethylsulfonyl)benzo[b]thiophene features an essentially planar benzothiophene moiety with ethylsulfonyl groups oriented in opposite directions . This information can be useful in predicting the molecular geometry and electronic distribution in the compound of interest.

Chemical Reactions Analysis

Benzothiophene derivatives can undergo a variety of chemical reactions depending on their functional groups. The cyclization of ethyl 2-benzoylthioureidothiophen-3-carboxylates under basic conditions yields 2-thioxothieno[2,3-d]pyrimidin-4(1H, 3H)-ones, while treatment with concentrated sulfuric acid or polyphosphoric acid/ethanol leads to the formation of 2-aminothieno[2,3-d][1,3]thiazin-4-ones . Similarly, ethyl 2-[5-aryl-2-oxofuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates react with secondary amines to give 4-aryl-2-(thiophen-2-yl)-4-oxobutanamides . These reactions highlight the reactivity of the benzothiophene core and its derivatives, which could be relevant for the synthesis and modification of the compound under discussion.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiophene derivatives can be influenced by their substituents. For example, the presence of sulfonyl groups can affect the solubility and reactivity of the molecule. The use of 1,1′-[ethenylidenebis(sulfonyl)]bis-benzene as a derivatization reagent for LC analysis of thiol drugs indicates that sulfonyl groups can react with thiols under mild conditions . This suggests that the sulfonyl group in the compound of interest may also confer specific reactivity patterns, particularly towards nucleophilic species such as thiols.

科学的研究の応用

Synthesis and Biological Activity

Ethyl 2-amino-5-ethylthiophene-3-carboxylate, a precursor to Ethyl 3-{[(2-thienylmethyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate, has been synthesized and shown to possess inhibitory activities against the root and stalk of Brassica napus (rape) and Echinochloa crusgalli (barnyard grass) at a dosage of 100 mg/L, indicating its potential application in agricultural weed control (Wang et al., 2010).

Antimicrobial and Anti-inflammatory Agents

The compound has been modified to produce 3-Amino-2-methyl/ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one and its Schiff bases, which have shown promising antibacterial, antifungal, and anti-inflammatory activities. This highlights its potential in developing new antimicrobial and non-steroidal anti-inflammatory drugs (Narayana et al., 2006).

Photoconductive Liquid Crystals

This compound derivatives have been synthesized to exhibit smectic liquid crystalline phases, which were found to have photoconductive behavior. This application is crucial for the development of new materials in electronics and photonics (Haristoy et al., 2000).

Anticancer Activity

A related compound, Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, was used as a precursor for synthesizing new compounds with potential anticancer activity, especially against breast cancer. Some of these compounds showed significant antiproliferative potential and induced apoptosis in MCF-7 cells, suggesting potential applications in cancer therapy (Gad et al., 2020).

特性

IUPAC Name |

ethyl 3-(thiophen-2-ylmethylsulfamoyl)-1-benzothiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO4S3/c1-2-21-16(18)14-15(12-7-3-4-8-13(12)23-14)24(19,20)17-10-11-6-5-9-22-11/h3-9,17H,2,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPNDZRKMMBQCEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NCC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

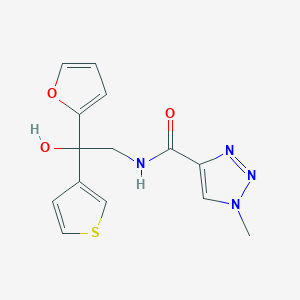

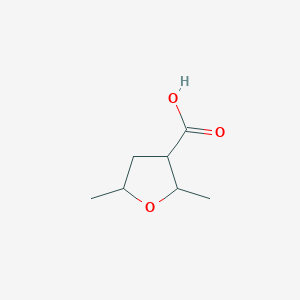

![2-chloro-1-[(7Z)-3-(furan-2-yl)-7-(furan-2-ylmethylidene)-3a,4,5,6-tetrahydro-3H-indazol-2-yl]ethanone](/img/structure/B2550942.png)

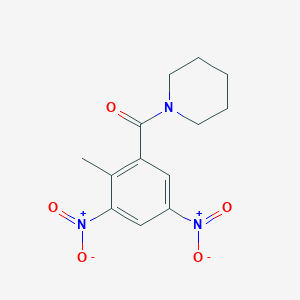

![N-(5-chloro-2-methoxyphenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2550946.png)

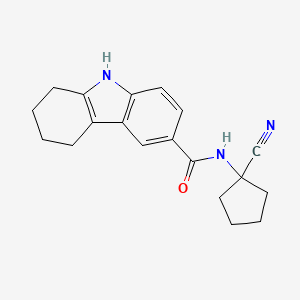

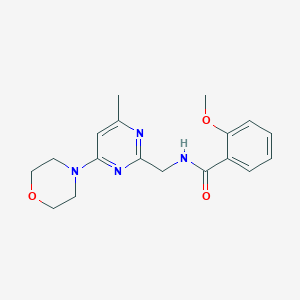

![6-Tert-butyl-2-[1-(quinoline-2-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2550947.png)

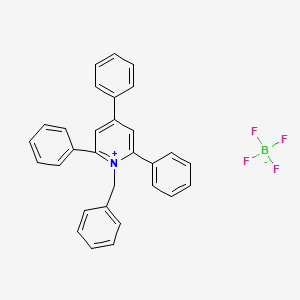

![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2550949.png)

![5-Oxaspiro[2.4]heptan-1-ylmethanol](/img/structure/B2550953.png)